molecular formula C14H21NO B1270552 (-)-cis-2-Benzylaminocyclohexanemethanol CAS No. 71581-93-6

(-)-cis-2-Benzylaminocyclohexanemethanol

Cat. No.: B1270552
CAS No.: 71581-93-6
M. Wt: 219.32 g/mol
InChI Key: BRQFIORUNWWNBM-ZIAGYGMSSA-N
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Description

(-)-cis-2-Benzylaminocyclohexanemethanol is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzylamine group attached to a cyclohexane ring, and a hydroxyl group on the methanol moiety. Its stereochemistry is defined by the cis configuration, which means that the substituents are on the same side of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-cis-2-Benzylaminocyclohexanemethanol typically involves the following steps:

    Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The cyclohexanol is then subjected to amination with benzylamine under catalytic conditions, often using a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired stereoisomer with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzylcyclohexanone or benzylcyclohexanal.

    Reduction: Formation of benzylcyclohexylamine or benzylcyclohexanol.

    Substitution: Formation of various substituted benzylaminocyclohexanemethanol derivatives.

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Acts as a ligand in asymmetric catalysis.

Biology:

  • Investigated for its potential as a neurotransmitter analog due to its structural similarity to certain biologically active amines.

Medicine:

  • Explored for its potential therapeutic applications in treating neurological disorders.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (-)-cis-2-Benzylaminocyclohexanemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can mimic the action of natural neurotransmitters, potentially modulating synaptic transmission. The hydroxyl group on the methanol moiety may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (-)-trans-2-Benzylaminocyclohexanemethanol: Differing in stereochemistry, with substituents on opposite sides of the cyclohexane ring.

    2-Benzylaminocyclohexanol: Lacking the methanol moiety.

    2-Benzylaminocyclohexanone: Featuring a ketone group instead of a hydroxyl group.

Uniqueness: (-)-cis-2-Benzylaminocyclohexanemethanol is unique due to its specific cis configuration, which imparts distinct stereochemical properties and biological activity. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

[(1S,2R)-2-(benzylamino)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQFIORUNWWNBM-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71581-93-6
Record name (1S,2R)-2-[(Phenylmethyl)amino]cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71581-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-cis-2-Benzylaminocyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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